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Compound of Interest

Compound Name: 5-(3-Hydroxyphenyl)nicotinic acid

Cat. No.: B1497824

An In-Depth Guide to the Analytical Characterization of 5-(3-Hydroxyphenyl)nicotinic Acid

Introduction: Contextualizing the Analyte

5-(3-Hydroxyphenyl)nicotinic acid (CAS: 1181452-05-0, Molecular Formula: C12HaNOs3,
Molecular Weight: 215.20 g/mol ) is a key heterocyclic building block.[1][2][3] Its structural
architecture, featuring a nicotinic acid core linked to a hydroxyphenyl moiety, makes it a
valuable precursor in medicinal chemistry. Notably, it is classified within product families for
"Protein Degrader Building Blocks," indicating its utility in the synthesis of novel therapeutics
like Proteolysis Targeting Chimeras (PROTACS) that are at the forefront of modern drug
discovery.[1]

Given its role in the development of next-generation pharmaceuticals, the ability to accurately
and robustly characterize 5-(3-Hydroxyphenyl)nicotinic acid is paramount. Purity, stability,
and impurity profiles directly impact the quality, safety, and efficacy of any subsequent active
pharmaceutical ingredient (API). This guide provides a suite of detailed analytical protocols
designed for researchers, quality control analysts, and drug development professionals. We will
move beyond simple procedural lists to explain the scientific rationale behind key
methodological choices, ensuring these protocols are not just followed, but understood.

Part 1: Quantitative Purity Analysis by Reversed-
Phase HPLC
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High-Performance Liquid Chromatography (HPLC) with UV detection is the foundational
technique for assessing the purity and potency of pharmaceutical intermediates. A well-
developed reversed-phase method offers a reliable, cost-effective, and precise way to quantify
the main component and separate it from process-related impurities.

Principle and Method Rationale

The chosen methodology is a reversed-phase C18 column. This stationary phase is ideal for
retaining moderately polar aromatic compounds like our analyte through hydrophobic
interactions. The mobile phase consists of an organic modifier (acetonitrile) and an acidified
agueous phase. The inclusion of an acid, such as formic or phosphoric acid, is critical. It serves
to suppress the ionization of the carboxylic acid group on the nicotinic acid moiety, ensuring it is
in its neutral form. This prevents peak tailing and results in a sharp, symmetrical peak, which is
essential for accurate quantification.[4] The detection wavelength is set at 262 nm, a Amax
value characteristic of the nicotinic acid chromophore, providing excellent sensitivity.[5]

Experimental Workflow: HPLC-UV Analysis

Sample & Standard Preparation
L Prepare Stock Standard 2. Create Working Standards 3. Prepare Sample Soluiion
(e.g., 1 mg/mL in Diluent) (e.g., 1-100 pg/mL) (Target ~50 pg/mL)

Click to download full resolution via product page

Caption: Workflow for HPLC-UV purity analysis.

Protocol 1: RP-HPLC with UV Detection

1. Instrumentation:
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HPLC system equipped with a quaternary pump, autosampler, column oven, and a
Photodiode Array (PDA) or UV-Vis detector.

. Chemicals and Reagents:
Acetonitrile (HPLC Grade)
Formic Acid (=98%)
Water (HPLC Grade or Milli-Q)
5-(3-Hydroxyphenyl)nicotinic acid reference standard

. Chromatographic Conditions:
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Parameter Condition Rationale
Standard reversed-phase
Column C18, 150 x 4.6 mm, 5 um column with good retention for

aromatic compounds.

Mobile Phase A

0.1% Formic Acid in Water

Acidifier to ensure protonation
of the analyte for sharp peak

shape.

Mobile Phase B

0.1% Formic Acid in

Acetonitrile

Organic modifier for elution.
Formic acid maintains

consistent pH.

Gradient

10% B to 90% B over 15 min;
Hold at 90% B for 2 min; Re-

equilibrate

Ensures elution of the main
peak and any more

hydrophobic impurities.

Flow Rate

1.0 mL/min

Standard flow rate for a 4.6
mm ID column, providing good

efficiency.

Column Temp.

30°C

Maintains consistent retention
times and improves peak

shape.

Detection

UV at 262 nm

Amax of the nicotinic acid core
provides high sensitivity.[5]
Use PDA to monitor peak
purity.

Injection Vol.

10 pL

A typical volume balancing

sensitivity and peak shape.

Diluent

Water:Acetonitrile (50:50, v/v)

Solubilizes the analyte and is
compatible with the mobile

phase.

4. Standard and Sample Preparation:
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o Standard Stock (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL
volumetric flask. Dissolve and dilute to volume with Diluent.

e Working Standard (50 pg/mL): Dilute 0.5 mL of the stock solution to 10 mL with Diluent.

e Sample Solution (50 pg/mL): Accurately weigh ~5 mg of the sample into a 100 mL volumetric
flask. Dissolve and dilute to volume with Diluent.

5. System Suitability Test (SST):

o Before analysis, inject the Working Standard solution five times. The system is deemed
ready if it meets the following criteria, which ensures the trustworthiness of the results.

o Tailing Factor: < 1.5
o Theoretical Plates: = 2000

o %RSD of Peak Area: < 2.0%

Part 2: High-Sensitivity Analysis by LC-MS/IMS

For applications requiring lower limits of quantification (LOQ), such as metabolite identification
in biological matrices or trace impurity analysis, Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS) is the method of choice. Its superior sensitivity and selectivity make
it the gold standard.[6]

Principle and Method Rationale

This method couples the separation power of HPLC with the detection specificity of a triple
quadrupole mass spectrometer. The analyte is ionized, typically using Electrospray lonization
(ESI), and the resulting parent ion is selected. This parent ion is then fragmented, and a
specific fragment ion is monitored. This process, known as Selected Reaction Monitoring
(SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces
background noise.[7] For 5-(3-Hydroxyphenyl)nicotinic acid, ESI in positive ion mode is
chosen due to the basicity of the pyridine nitrogen, which is readily protonated to form the
[M+H]* ion at m/z 216.2.
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Experimental Workflow: LC-MS/MS Analysis

LC-MS/MS Analysis Data Processing

3. HPLC Separation 4. ESl lonization 5. MRM Detection " "
(Fast Gradient) (Postive Mode) ©1>02 5 03) 6. Integrate MRM Transi ucnsH7. Quantify vs. CurveH&. Generate Report)

Sample Preparation

2. Prepare Calibration Standards
(in relevant matrix)

Click to download full resolution via product page

Caption: Workflow for high-sensitivity LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method
1. Instrumentation:
o LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

2. LC Conditions:

e Use the same column and mobile phases as in Protocol 1. A faster gradient (e.g., 5 minutes)
can often be used due to the specificity of MS detection.

3. MS/MS Parameters:
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Parameter Setting Rationale

L . The pyridine nitrogen is easily
lonization Mode ESI, Positive
protonated.

Corresponds to the protonated

Parent lon [M+H]* m/z 216.2
molecule (C12HoNOs + H*).

Proposed fragmentation: Loss
MRM Transition 1 (Quantifier) m/z 216.2 - 172.2 of COz (44 Da). Provides a
stable, high-intensity fragment.

Proposed fragmentation: Loss

MRM Transition 2 (Qualifier) m/z 216.2 - 198.2 of Hz20 (18 Da). Confirms
identity.
Optimize experimentally (e.g., Tune for maximum fragment

Collision Energy (CE) o )
15-25 eV) ion intensity.

Sufficient time to acquire data
Dwell Time 100 ms points across the
chromatographic peak.

4. Sample Preparation:

o For Bulk Material/Formulations: Use the "dilute-and-shoot" approach described in Protocol 1,
diluting further to fit the ng/mL calibration range.

o For Biological Matrices (e.g., Plasma): Perform a protein precipitation. To 100 pL of plasma,
add 300 pL of cold acetonitrile containing an internal standard. Vortex, centrifuge, and inject
the supernatant. This procedure is effective for removing macromolecules that can interfere
with the analysis.[7]

Part 3: Development of a Stability-Indicating Method

For drug development, it is crucial to have an analytical method that can distinguish the intact
API from any degradation products. A stability-indicating method, validated through forced
degradation studies, provides this assurance.
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Principle and Rationale

Forced degradation involves subjecting the analyte to harsh chemical and physical conditions
—such as acid, base, oxidation, heat, and light—to accelerate its decomposition.[8] The goal is
to achieve 10-30% degradation. The HPLC-PDA method from Part 1 is then used to analyze

these stressed samples. Its suitability is confirmed if all degradation product peaks are

baseline-resolved from the main analyte peak, and the peak purity of the analyte can be

confirmed.[9] This process is a core requirement of ICH guidelines for new drug substances.

Protocol 3: Forced Degradation Study

1. Preparation of Stressed Samples:

o Prepare a stock solution of 5-(3-Hydroxyphenyl)nicotinic acid at ~1 mg/mL. Use this stock

for the following stress conditions.

Stress Condition

Procedure

Rationale

Acid Hydrolysis

Mix sample with 1N HCI and
heat at 80 °C for 4 hours. Cool
and neutralize with 1IN NaOH.

Tests stability in acidic
environments, mimicking

potential gastric conditions.

Base Hydrolysis

Mix sample with 1N NaOH and
heat at 80 °C for 2 hours. Cool

and neutralize with 1N HCI.

Tests stability in alkaline

conditions.

Oxidative Degradation

Mix sample with 6% H202 at

room temperature for 24 hours.

Simulates degradation from
atmospheric or formulation-

based oxidative stress.

Thermal Degradation

Store the solid powder in an
oven at 105 °C for 48 hours.

Dissolve in Diluent for analysis.

Evaluates the intrinsic thermal
stability of the solid-state

material.

Photolytic Degradation

Expose the solid powder to
UV/Vis light (ICH Option 1: 1.2
million lux hours, 200 W h/m?)

and analyze.

Assesses sensitivity to light,
which informs storage and

packaging requirements.
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2. Analysis:

¢ Analyze all stressed samples, along with an unstressed control, using the HPLC-PDA
method described in Protocol 1.

o Evaluation Criteria:

o The method is stability-indicating if the main peak is spectrally pure (as determined by the
PDA detector) and well-resolved from all degradant peaks (Resolution > 2).

o Document the retention times and peak areas of the analyte and all major degradation
products.

Part 4: Unambiguous Structural Confirmation by
NMR

While chromatographic methods are excellent for quantification and separation, Nuclear
Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.

Principle and Rationale

1H and 3C NMR are powerful, non-destructive techniques that provide detailed information
about the chemical environment of each hydrogen and carbon atom in a molecule. The
chemical shifts, signal multiplicities (splitting patterns), and integration values in a *H NMR
spectrum allow for the complete assignment of the molecular structure. This is the ultimate
identity test for an organic molecule. Data for the parent nicotinic acid structure shows
characteristic downfield aromatic signals with predictable coupling constants.[10][11]

Protocol 4: NMR Analysis

1. Instrumentation:
* NMR Spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation:

e Dissolve ~10-15 mg of 5-(3-Hydroxyphenyl)nicotinic acid in ~0.7 mL of deuterated
dimethyl sulfoxide (DMSO-de).
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» Rationale for Solvent Choice: DMSO-ds is an excellent solvent for polar, acidic compounds
and allows for the observation of exchangeable protons from the hydroxyl (-OH) and
carboxylic acid (-COOH) groups.

3. Data Acquisition:

Acquire standard *H and 13C spectra. If necessary, perform 2D NMR experiments (e.g.,
COSY, HSQC) for complete assignment.

4. Predicted *H NMR Data (in DMSO-ds):
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Predicted & (ppm) Multiplicity Assighment Rationale

The carboxylic acid

proton is highly

~13.1 broad s 1H, -COOH ]
deshielded and often
broad.
The phenolic proton is
~9.8 broad s 1H, Ar-OH also acidic and

deshielded.

Position 2 of the
pyridine ring is ortho
~9.0 d 1H, Pyridine H2 to the nitrogen,
leading to significant
deshielding.[11]

Position 6 is also

~8.7 d 1H, Pyridine H6 ]
ortho to the nitrogen.
o Position 4 is meta to
~8.3 t 1H, Pyridine H4 )
the nitrogen.
Triplet due to coupling
~7.3 t 1H, Phenyl H5' )
with H4' and H6'.
The remaining phenyl
3H, Phenyl H2', H4', rotons will appear in
~7.1-6.9 m Y P _ _ PP
H6' this region as a
complex multiplet.
Conclusion

The analytical protocols detailed in this guide provide a comprehensive framework for the
characterization of 5-(3-Hydroxyphenyl)nicotinic acid. From routine purity checks by HPLC-
UV to high-sensitivity quantification via LC-MS/MS, and from ensuring method robustness with
forced degradation studies to definitive structural confirmation by NMR, these methods equip
scientists with the tools needed to ensure the quality and integrity of this critical chemical
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intermediate. Adherence to these scientifically-grounded procedures will support the successful
development of novel therapeutics for which this compound serves as a vital building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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